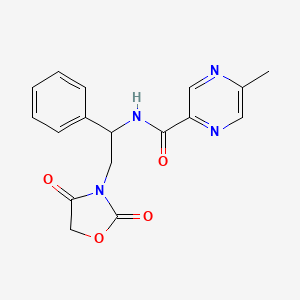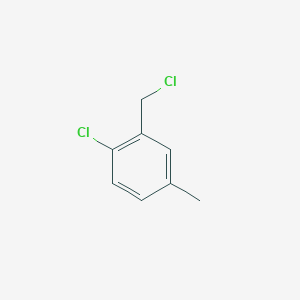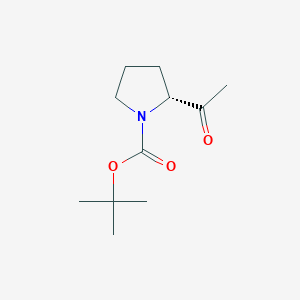
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylpyrazine-2-carboxamide” are not explicitly mentioned in the retrieved data .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Anticancer and Anti-inflammatory Agents : Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including compounds related to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylpyrazine-2-carboxamide, have shown promising anticancer and anti-5-lipoxygenase activities, indicating potential applications in cancer therapy and inflammation control (Rahmouni et al., 2016).
Antimicrobial Activity : Novel thiazolidine-2,4-dione carboxamide derivatives, a class related to the compound , have demonstrated antimicrobial and antifungal activities, particularly against Gram-negative bacteria and fungi (Abd Alhameed et al., 2019).
Diagnostic and Imaging Applications
- Imaging of IRAK4 Enzyme in Neuroinflammation : Synthesis of a PET agent for imaging of IRAK4 enzyme in neuroinflammation using derivatives of this compound, suggesting its role in diagnostic imaging in medical research (Wang et al., 2018).
Drug Discovery and Design
Discovery of Anti-depressants : A study on the design, synthesis, and pharmacological evaluation of novel compounds as 5-HT3 receptor antagonists for potential use as antidepressants, indicating the role of these compounds in the development of new psychiatric medications (Mahesh et al., 2011).
PARP Inhibitors for Cancer Treatment : Development of benzimidazole carboxamide PARP inhibitors, related to this compound, for cancer treatment, showcasing the potential of these compounds in oncological therapeutics (Penning et al., 2009).
Chemical Synthesis and Characterization
Novel Synthesis Methods : Exploration of new synthesis methods for related compounds, providing insights into chemical processes and potential applications in various fields, including pharmaceuticals and materials science (Albert, 1979).
Characterization and Evaluation : Detailed characterization and biological evaluation of synthesized compounds related to this compound, contributing to a better understanding of their properties and potential applications (Saeed et al., 2015).
Wirkmechanismus
Target of Action
The compound, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide, is a derivative of oxazolidinone . Oxazolidinone derivatives are known to have antibacterial properties and are used in the creation of new antibacterial drugs . They primarily target the 23S ribosomal RNA of the 50S subunit in bacteria, preventing the formation of a functional 70S initiation complex .
Mode of Action
The compound interacts with its target by binding to the 23S ribosomal RNA of the 50S subunit in bacteria . This binding inhibits bacterial protein synthesis, thereby preventing the bacteria from growing and reproducing .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial protein synthesis . By binding to the 23S ribosomal RNA of the 50S subunit, the compound prevents the formation of a functional 70S initiation complex. This action inhibits the translation process in the bacteria, disrupting protein synthesis and leading to the bacteriostatic effect .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and reproduction. By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins needed for their growth and reproduction . This leads to a bacteriostatic effect, where the bacteria are unable to grow in the presence of the compound.
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target. For instance, oxazolidines are known to be prone to hydrolysis , which could potentially affect the compound’s stability and efficacy in certain environments.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11-7-19-13(8-18-11)16(23)20-14(12-5-3-2-4-6-12)9-21-15(22)10-25-17(21)24/h2-8,14H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHSERFZJOHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/no-structure.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2993029.png)

![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2993037.png)


![2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993044.png)
![3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2993045.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2993046.png)


![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2993049.png)
